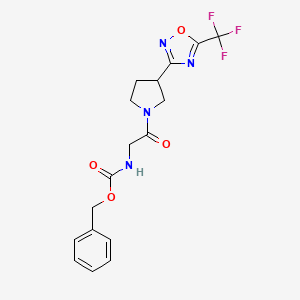

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate is an organic compound with intriguing properties. The compound comprises a benzyl group attached to a carbamate structure, with a trifluoromethyl oxadiazole ring. It demonstrates significant potential in the realms of chemistry and pharmaceuticals due to its multifaceted nature.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate typically starts with the preparation of the trifluoromethyl oxadiazole ring. This can be synthesized by reacting appropriate carboxylic acids with hydrazine derivatives under conditions that favor cyclization. The next step involves coupling this intermediate with the pyrrolidine ring, often through nucleophilic substitution reactions.

The benzyl carbamate functionality is then introduced via a reaction between benzyl alcohol and a suitable isocyanate derivative. Typical conditions include using a base like triethylamine to catalyze the reaction.

Industrial Production Methods: For large-scale production, the process often involves optimization of reaction conditions to maximize yield and purity. Utilizing flow chemistry techniques and automated synthesis machinery can significantly enhance the efficiency and scalability of the process.

Types of Reactions it Undergoes:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form corresponding benzaldehydes or carboxylic acids.

Reduction: Reduction can target the oxadiazole ring or the carbamate moiety, yielding simpler structures.

Substitution: Substitution reactions can occur at the benzyl position, particularly with electrophiles, to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydride reagents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution is facilitated using reagents such as halogens and nitrating agents.

Major Products Formed: Depending on the specific conditions and reagents used, major products could include functionalized benzyl derivatives, reduced carbamates, and modified oxadiazole rings.

Applications De Recherche Scientifique

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate has a variety of scientific research applications:

Chemistry: Its unique structure makes it a useful model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: It can be utilized as a probe to investigate enzyme mechanisms or as a building block for more complex bioactive molecules.

Medicine: Preliminary research suggests potential pharmaceutical applications, including as a precursor for drugs targeting specific pathways.

Industry: The compound can serve as an intermediate in the synthesis of polymers and specialty chemicals.

Mécanisme D'action

The compound exerts its effects primarily through its ability to interact with specific molecular targets. The trifluoromethyl oxadiazole moiety is known to influence biological activity by affecting enzyme binding and metabolic stability. The pyrrolidine ring can interact with receptors and enzymes, altering their activity.

Comparaison Avec Des Composés Similaires

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate stands out among similar compounds due to its combination of functional groups. It is compared with:

Benzyl carbamates: These lack the oxadiazole ring and therefore have different chemical and biological properties.

Trifluoromethyl oxadiazoles: These do not have the carbamate and pyrrolidine functionalities, limiting their scope of reactivity and application.

Pyrrolidine-based compounds: These typically do not feature the trifluoromethyl group, which imparts unique properties to this compound.

Each comparison highlights the distinctive combination of moieties in the compound that makes it versatile and valuable in various research and industrial contexts.

Activité Biologique

Benzyl (2-oxo-2-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethyl)carbamate is a complex compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

The compound features a trifluoromethyl group and a 1,2,4-oxadiazole moiety, known for their roles in enhancing biological activity. The oxadiazole ring is particularly noted for its broad spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties . The pyrrolidine structure contributes to the compound's ability to interact with various biological targets, making it a candidate for further investigation.

2. Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that incorporate key intermediates such as pyrrolidine derivatives and oxadiazole precursors. Recent studies have highlighted methods that yield high purity and yield of the target compound using efficient synthetic pathways .

3.1 Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in various cancer cell lines. A study demonstrated that certain oxadiazole derivatives induced apoptosis in HL-60 leukemia cells with IC50 values ranging from 10 to 30 µM . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall potency of these compounds against cancer cells .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole Derivative A | HL-60 | 10 | Induces apoptosis |

| Oxadiazole Derivative B | HeLa | 20 | Cell cycle arrest |

| Benzyl Carbamate | Various | TBD | TBD |

3.2 Antibacterial Activity

The antibacterial potential of benzyl carbamate derivatives has been explored extensively. Compounds containing oxadiazole rings have demonstrated efficacy against gram-positive and gram-negative bacteria. For instance, a study reported that some derivatives had minimum inhibitory concentrations (MICs) below 20 µM against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10.8 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | TBD |

3.3 Other Biological Activities

In addition to anticancer and antibacterial effects, benzyl carbamate derivatives have shown promise in other areas:

- Anti-inflammatory : Some oxadiazole derivatives have been linked to reduced inflammation markers in vitro.

- Anticonvulsant : Preliminary studies suggest potential anticonvulsant properties due to their ability to modulate neurotransmitter systems .

4. Case Studies

Several case studies illustrate the biological activity of similar compounds:

- Anticancer Studies : A recent publication highlighted a series of oxadiazole derivatives that exhibited potent cytotoxicity against various cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .

- Antibacterial Efficacy : Another study focused on the synthesis of benzopyrimidine compounds linked to oxadiazoles which demonstrated significant antibacterial activity against common pathogens like E. coli and S. aureus .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. Its structural components contribute significantly to its pharmacological profile, warranting additional studies to fully elucidate its mechanisms and therapeutic potential.

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O4/c18-17(19,20)15-22-14(23-28-15)12-6-7-24(9-12)13(25)8-21-16(26)27-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZXXUKCBBEDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)CNC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.